Xylocholine

Description

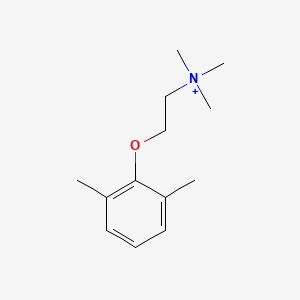

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

669-50-1 |

|---|---|

Formule moléculaire |

C13H22NO+ |

Poids moléculaire |

208.32 g/mol |

Nom IUPAC |

2-(2,6-dimethylphenoxy)ethyl-trimethylazanium |

InChI |

InChI=1S/C13H22NO/c1-11-7-6-8-12(2)13(11)15-10-9-14(3,4)5/h6-8H,9-10H2,1-5H3/q+1 |

Clé InChI |

RXYWAURTGUPANZ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)OCC[N+](C)(C)C |

SMILES canonique |

CC1=C(C(=CC=C1)C)OCC[N+](C)(C)C |

Apparence |

Solid powder |

Autres numéros CAS |

669-50-1 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

669-49-8 (bromide) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

eta-TM-10 N,N,N-trimethyl-(2-(2,6-xylyloxy)ethyl)ammonium xylocholine xylocholine bromide xylocholine chloride xylocholine ether xylocholine iodide |

Origine du produit |

United States |

Historical and Foundational Research Context of Xylocholine

Early Investigations and Discovery as a Substituted Phenylcholine Ether

In the mid-20th century, researchers were actively investigating the structure-activity relationships of choline (B1196258) derivatives. A series of substituted choline phenyl ethers were synthesized and examined for their pharmacological properties. These compounds were of interest due to their structural similarity to acetylcholine (B1216132), a key neurotransmitter. Early studies on these ethers revealed a range of biological activities, including nicotine-like, muscarinic, and neuromuscular blocking effects.

Identification as Choline 2,6-Xylyl Ether Bromide (TM10)

Among the various substituted phenylcholine ethers, one compound, in particular, drew significant attention: Choline 2,6-Xylyl Ether Bromide. nih.gov This compound was assigned the laboratory code TM10. nih.gov Initial pharmacological screening of TM10, notably by Willey in 1957, described a complex profile of actions. nih.govnih.gov These included nicotine-like stimulant actions, muscarine-like effects, antihistaminic and antimuscarinic properties, antisympathomimetic actions, and neuromuscular blocking capabilities. nih.gov

Role in the Development of Adrenergic Neuron Blocking Agents

The most groundbreaking discovery related to Xylocholine (TM10) was its unique effect on the sympathetic nervous system. In 1957, K.A. Exley reported that this compound could abolish the effects of adrenergic nerve stimulation without affecting the response of the effector organs to adrenaline itself. nih.gov This novel mechanism of action, termed adrenergic neuron blockade, was a departure from the then-known sympatholytic drugs that acted by blocking adrenergic receptors.

Exley's research demonstrated that this compound acted at or near the adrenergic nerve terminals to prevent the release of the neurotransmitter noradrenaline. nih.gov This finding was a crucial step forward, suggesting that it was possible to selectively impair the function of adrenergic nerves. nih.gov The properties of this compound spurred the search for similar compounds with a more selective and clinically useful profile. nih.gov This line of inquiry directly led to the development of other important adrenergic neuron blocking agents like bretylium (B1223015) and guanethidine (B1672426). nih.gov The discovery of this compound's unique action is therefore considered a pivotal moment in the development of a new class of cardiovascular drugs. nih.gov

Evolution of Research Focus on this compound's Pharmacological Actions

The initial broad characterization of this compound's effects gave way to a more focused investigation of its adrenergic neuron blocking properties. While its other actions, such as its parasympathomimetic effects, were noted, they were also recognized as limitations for its potential clinical use in treating conditions like hypertension. nih.gov

Subsequent research, including studies by Bain and Fielden, further elucidated the mode of action of this compound. doi.orggla.ac.uk Their work provided preliminary evidence that the compound interfered with the synthesis or storage of catecholamines within the adrenergic nerves. doi.org This shift in research focus from a general pharmacological profile to a specific mechanism of action highlights the scientific process of refining understanding and pursuing the most therapeutically promising aspects of a novel compound.

Detailed Research Findings

The following tables summarize key findings from the foundational research on this compound.

Table 1: Pharmacological Actions of Choline 2,6-Xylyl Ether Bromide (TM10) as described by Willey (1957)

| Pharmacological Action | Observed Effect |

| Nicotine-like Stimulant Action | Stimulation of arterial blood pressure, nictitating membrane, and skeletal muscles (soleus and gastrocnemius) in cats. nih.gov |

| Muscarine-like Action | Effect on the arterial blood pressure of cats and contraction of the isolated guinea-pig ileum. nih.gov |

| Antihistaminic and Antimuscarinic Actions | Demonstrated on the isolated guinea-pig ileum. nih.gov |

| Antisympathomimetic Action | Observed on the arterial blood pressure of cats. nih.gov |

| Neuromuscular Blocking Action | Effect on skeletal muscle in cats. nih.gov |

Table 2: Key Research Milestones in the Early Investigation of this compound

| Year | Researcher(s) | Key Finding/Contribution |

| 1954 | Hey and Willey | Initial reports on the properties of choline 2,6-xylyl ether bromide. nih.gov |

| 1956 | Bain and Fielden | Preliminary experiments on the mode of action of this compound on adrenergic nerves. doi.orggla.ac.uk |

| 1957 | Exley | Demonstrated the adrenergic neuron blocking action of this compound (TM10), showing it prevents neurotransmitter release. nih.gov |

| 1957 | Willey | Detailed description of the multiple pharmacological actions of Choline 2,6-Xylyl Ether Bromide. nih.govnih.gov |

Influence on Synaptic Inhibitory Responses and Ionic Mechanisms

This compound exerts its influence by blocking sympathetic nerve stimulation, effectively inhibiting the responses mediated by these nerves. uni.lu This blocking action contributes to an inhibitory outcome on sympathetic nerve activity. For instance, in experimental settings, this compound has been shown to inhibit the uptake of norepinephrine (B1679862) into vascular smooth muscle and fibroblasts. nih.gov However, it does not appear to affect norepinephrine uptake in adrenergic nerves, cardiac muscle, or connective tissue. nih.gov

The adrenergic blocking action of this compound can be antagonized by various substances. Cocaine has been observed to counteract the blocking effect of this compound in isolated rabbit ileum and cat nictitating membranes. uni.lu Similarly, indirectly-acting sympathomimetic amines, such as dexamphetamine, mephenteramine, hydroxyamphetamine, ephedrine, and phenethylamine (B48288), also antagonize the blocking action of this compound on responses of cat nictitating membrane and isolated rabbit intestine to sympathetic nerve stimulation. uni.lu In vitro, dopamine (B1211576) has been found to either prevent or enhance recovery from the blocking action of this compound. uni.lu

While this compound's primary effect is to inhibit adrenergic nerve transmission, detailed research findings on its direct influence on synaptic inhibitory responses (i.e., enhancing the activity of inhibitory synapses) or specific ionic mechanisms underlying such an enhancement are not extensively documented in the available literature. Its "inhibitory" character stems from its ability to block excitatory sympathetic pathways.

Interactions with Ionic Channels and Membrane Potentials

The action of this compound on nerve impulse propagation suggests an interaction with the fundamental electrical properties of excitable cells, which are governed by ionic channels and membrane potentials. Nerve impulses, or action potentials, are generated and propagated through rapid, sequential changes in membrane potential, driven by the transient opening and closing of voltage-gated ion channels, primarily those permeable to sodium (Na+) and potassium (K+) ions. core.ac.uk Depolarization, the rising phase of an action potential, is typically initiated by a rapid influx of Na+ ions, while repolarization, the falling phase, involves a slower, more prolonged efflux of K+ ions. core.ac.uk

A significant finding regarding this compound's impact on nerve impulse propagation comes from studies involving its benzoyl analog (TM 10). Large doses of this analog have been observed to impair action potentials in postganglionic sympathetic nerve trunks. unimas.my This impairment suggests that this compound, or its close derivatives, may interfere with the ionic fluxes necessary for the initiation and conduction of nerve impulses, potentially through mechanisms akin to local anesthetics. unimas.my Local anesthetics, for instance, are known to stabilize neuronal membranes by binding to and inhibiting voltage-gated sodium channels, thereby preventing impulse initiation and conduction.

Modulation of Potassium-Dependent Responses

While the general mechanisms of action potentials involve both sodium and potassium conductances, specific detailed research findings directly linking this compound to the modulation of potassium-dependent responses or direct interaction with potassium channels are not explicitly available in the provided information. The impairment of action potentials, if confirmed to be a direct effect of this compound, would inherently involve alterations in the delicate balance of ion conductances, including those of potassium, necessary for repolarization and the resting membrane potential. However, the precise nature and extent of this compound's direct modulation of potassium channels require further specific investigation.

Receptor Binding and Enzyme Kinetics Studies of Xylocholine

Receptor Binding Affinity and Selectivity Studies

Xylocholine is characterized as an adrenergic neuron blocking agent pageplace.deannualreviews.orgaston.ac.uk. Its pharmacological profile indicates an ability to interfere with sympathetic nerve function.

This compound functions as an adrenergic blocking agent pageplace.deaston.ac.ukstudylib.net. It has been shown to inhibit the release of norepinephrine (B1679862) (noradrenaline) from adrenergic nerve terminals annualreviews.org. This inhibition of neurotransmitter release is a key mechanism by which this compound suppresses responses to adrenergic nerve stimulation annualreviews.org. For instance, studies have demonstrated that this compound can block the hypertensive response to physostigmine (B191203) in rats, a response attributed to central activation of adrenergically mediated peripheral pathways annualreviews.org.

The compound's action as a competitive adrenergic blocking agent has been noted studylib.net. Adrenergic receptors, including alpha (α) and beta (β) adrenoceptors, are G protein-coupled receptors that mediate the actions of norepinephrine and epinephrine (B1671497) nih.govnih.gov. Alpha-adrenoceptors are found in various tissues, including vascular smooth muscle, and their blockade can lead to vasodilation cvpharmacology.comwikipedia.org. Beta-adrenoceptors, particularly β1, are predominant in the heart and influence heart rate and contractility, while β2-adrenoceptors are found in vascular smooth muscle and lead to relaxation nih.govcvpharmacology.comrevespcardiol.orgmdpi.com. While this compound is identified as an adrenergic blocking agent, specific quantitative data, such as Kᵢ or IC₅₀ values for its binding affinity to distinct alpha or beta adrenoceptor subtypes, were not found in the provided search results.

Information regarding the direct binding of this compound to muscarinic or nicotinic acetylcholine (B1216132) receptors is limited in the provided literature. However, this compound has been observed to exhibit a parasympathomimetic action, which can lead to effects such as diarrhea annualreviews.org. Furthermore, it has been noted that bradycardia induced by peripheral vagal stimulation in cats was increased following this compound administration, an effect attributed to the blockade of cardiac adrenergic innervation annualreviews.org. This suggests that while this compound's primary described action is on adrenergic neurons, its effects can indirectly influence parasympathetic responses, rather than directly binding to acetylcholine receptors. Acetylcholine receptors, both muscarinic and nicotinic, are crucial for neurotransmission in the parasympathetic nervous system pharmacologyeducation.orgwikipedia.orgnih.gov. Muscarinic receptors are G-protein coupled receptors with five subtypes (M1-M5), while nicotinic receptors are ligand-gated ion channels pharmacologyeducation.orgnih.govmdpi.com.

Competitive binding assays are a standard methodology used to determine the relative affinities of unlabeled compounds for binding to a receptor site giffordbioscience.comnanotempertech.comcreative-biolabs.com. These assays typically involve incubating a range of concentrations of an unlabeled test compound (such as this compound) with a fixed concentration of a radiolabeled ligand, followed by measuring the IC₅₀ (inhibitory concentration 50%) of the test compound to competitively inhibit the binding of the radiolabeled ligand giffordbioscience.comnanotempertech.com. The Kᵢ (inhibition constant) can then be calculated from the IC₅₀, providing a quantitative measure of affinity giffordbioscience.comnanotempertech.com. Ligand displacement methodologies, a form of competitive binding assay, are crucial for characterizing ligand-receptor interactions and comparing the binding behaviors of different molecules creative-biolabs.comnicoyalife.com. While the general principles of these assays are well-established and widely applied in drug discovery creative-biolabs.comnih.gov, specific detailed research findings or data tables for this compound using these methodologies were not available in the provided search results. Such studies would be essential for a comprehensive understanding of this compound's precise binding affinities and selectivity profiles for various receptors.

Enzyme Interaction Studies and Metabolism Considerations

The metabolism and enzyme interactions of this compound are important for understanding its pharmacokinetics and potential for drug interactions.

Information directly detailing the specific biotransformation pathways of this compound was not found in the provided search results. While some literature discusses the metabolism of lidocaine (B1675312) (also known as xylocaine), which is primarily metabolized by CYP1A2 and CYP3A4 enzymes wikipathways.orgpharmgkb.orgcore.ac.uk, it is crucial to note that "Xylocaine" is a distinct compound from "this compound." Therefore, these metabolic pathways cannot be attributed to this compound. A comprehensive understanding of this compound's biotransformation would require dedicated studies to identify its metabolites and the enzymes involved in their formation.

The autonomic nervous system is a complex network where drugs can modulate activity by interacting at various sites, including receptors and enzymes involved in neurotransmitter synthesis, storage, release, and metabolism pharmacologyeducation.orgwikipedia.orgnih.gov. This compound, as an adrenergic neuron blocking agent, interferes with sympathetic transmission at the postganglionic level by inhibiting norepinephrine release annualreviews.orgvdoc.pub. This mechanism inherently suggests the potential for drug interactions, particularly with other agents that affect adrenergic neurotransmission. For instance, this compound's blocking action on sympathetic nerve stimulation can be antagonized by indirectly-acting sympathomimetic amines such as dexamphetamine, mephentermine, hydroxyamphetamine, ephedrine, and phenethylamine (B48288) annualreviews.org. This antagonism highlights a potential for interaction where other drugs can counteract this compound's effects by influencing catecholamine stores or release annualreviews.org. While the provided information indicates functional interactions, specific details on enzyme-mediated drug interactions involving this compound's metabolism were not explicitly detailed in the search results. Such interactions would typically involve cytochrome P450 enzymes or other metabolic enzymes that process this compound or other drugs affecting autonomic function aston.ac.ukpharmgkb.orgcore.ac.uk.

The chemical compound this compound has been noted in scientific literature, particularly in the context of its interactions within biological systems, specifically concerning receptor-mediated functions and enzymatic hydrolysis. While detailed quantitative data on this compound's specific receptor binding affinities or comprehensive enzyme kinetic parameters are not extensively documented in readily available public scientific databases, its interaction with cholinesterases has been acknowledged. mdpi.comnih.govdss.go.th

Pharmacological Characterization of Xylocholine in Preclinical Models

In Vitro Studies on Isolated Tissues and Cellular Preparations

In vitro investigations have provided insights into the direct effects of Xylocholine on isolated tissues and cellular preparations, particularly concerning sympathetic nerve-tissue interactions and the influence of environmental factors.

Sympathetic Nerve-Tissue Preparations (e.g., Nictitating Membrane, Vas Deferens)

Studies utilizing isolated sympathetic nerve-tissue preparations have demonstrated this compound's capacity as an adrenergic neuron blocking agent. Its effects have been observed in preparations such as the isolated rabbit ileum and the nictitating membrane of the anesthetized cat.

In the isolated rabbit ileum, this compound exhibited varying degrees of adrenergic neuron blockade depending on the preparation and stimulation frequency. In 5 out of 10 preparations, this compound induced a complete block of responses. In the remaining 5 preparations, the block was complete at lower frequencies (2 and 5 Hz) but partial (50-75%) at higher frequencies (10 and 20 Hz) ijpp.com.

The adrenergic neuron blocking action of this compound has also been studied by observing the inhibitory responses of the isolated rabbit ileum to lumbar sympathetic nerve stimulation and the contractions of the cat nictitating membrane induced by stimulation of the cervical sympathetic nerves researchgate.net. Research indicates that noradrenaline and sodium-deprivation can prevent the adrenergic neuron blocking action of this compound, suggesting that this compound may share an uptake mechanism with noradrenaline ijpp.com.

Table 1: Adrenergic Neuron Blocking Action of this compound in Isolated Rabbit Ileum

| Preparation Count (n) | Stimulation Frequency | Observed Effect | Citation |

| 5 | All frequencies | Complete block | ijpp.com |

| 5 | 2 and 5 Hz | Complete block | ijpp.com |

| 5 | 10 and 20 Hz | Partial block (50-75%) | ijpp.com |

Cholinergic Receptor Systems (e.g., Smooth Muscle, Neuromuscular Junction)

While this compound's primary characterized action in the provided preclinical models relates to adrenergic neuron blockade, the broader context of pharmacological studies on isolated tissues often includes investigations into cholinergic receptor systems. The general understanding of cholinergic receptors, including muscarinic and nicotinic subtypes, highlights their widespread presence in smooth muscle and at the neuromuscular junction, mediating various physiological functions ucl.ac.uknih.govscielo.br. However, specific detailed research findings focusing on this compound's direct pharmacological characterization on cholinergic receptor systems in isolated smooth muscle or neuromuscular junction preparations were not extensively detailed within the scope of the provided search results.

Influence of Environmental Factors on Pharmacological Activity (e.g., Temperature Dependence)

Environmental factors, particularly temperature, have been shown to significantly influence the pharmacological activity of this compound. The adrenergic neuron blocking action of this compound was found to be completely prevented when the tissue was exposed to a low temperature of 5°C, irrespective of the stimulation frequency ijpp.com.

Generally, hypothermia has been observed to prevent the neuron blocking action of various drugs, with the extent of prevention increasing with greater hypothermia. At low temperatures, responses to nerve stimulation were absent. However, restoring the tissue to a medium at 35.5°C resulted in the restoration of tone, pendular movements, and responsiveness to nerve stimulation ijpp.com.

Table 2: Influence of Temperature on this compound's Adrenergic Neuron Blocking Action

| Temperature | Effect on this compound's Blocking Action | General Observation on Nerve Responses | Citation |

| 5°C | Completely prevented at all frequencies | Responses to nerve stimulation absent | ijpp.com |

| 35.5°C | Not prevented (implied restoration) | Restoration of tone, movements, responsiveness | ijpp.com |

In Vivo Animal Model Investigations

In vivo studies using animal models have further elucidated the systemic effects of this compound, particularly concerning its modulation of the autonomic nervous system and its impact on neurotransmission.

Assessment of General Autonomic Nervous System Modulation (e.g., Sympathetic Nerve Function to Specific Organs)

In vivo investigations have assessed this compound's modulation of the general autonomic nervous system, primarily focusing on sympathetic nerve function to specific organs. This compound has been characterized as an adrenergic neuron blocker in these models aston.ac.ukacademia.cat. Its adrenergic neuron blocking activity was specifically examined through its effects on the contractions of the nictitating membrane of the anesthetized cat, which are induced by pre-ganglionic cervical sympathetic nerve electrical stimulation researchgate.net. These studies contribute to understanding how this compound influences the sympathetic control over various physiological functions in a living organism.

Neurotransmission Studies in Defined Animal Models (e.g., Pithed Rat Assays for Noradrenaline Output)

Neurotransmission studies, particularly in defined animal models like pithed rats, have been instrumental in characterizing this compound's impact on neurotransmitter output. This compound has been included in studies investigating the effects of adrenergic neuron blockers on noradrenaline output scielo.br. The context of these studies often involves comparing this compound with other known adrenergic neuron blocking agents such as guanethidine (B1672426) and bretylium (B1223015), suggesting a shared mechanism of interfering with noradrenaline release from sympathetic nerve endings scielo.br. These investigations contribute to understanding the specific neurochemical effects of this compound in a controlled in vivo environment.

Comparative Pharmacological Profiling against Reference Agents

This compound, a quaternary ammonium (B1175870) compound, has been characterized in preclinical models primarily for its adrenergic neurone blocking properties and its interactions with various autonomic nervous system modulators. Comparative studies have elucidated its distinct mechanisms of action when contrasted with other established pharmacological agents.

Comparative Effects on Adrenergic Neurone Blocking Activity and Smooth Muscle In studies involving the guinea pig ileum, this compound demonstrated a direct stimulant action on the plain muscle, leading to contractions. This contrasts with bretylium, which stimulated the ileum by acting on intramural ganglia, and guanethidine, which exhibited no stimulant action on the intestine ijpp.com. This highlights a fundamental difference in their mechanisms of inducing intestinal contractions.

Furthermore, the adrenergic neurone blocking activity of this compound has been compared with that of bretylium and guanethidine. Experiments using isolated rabbit ileum and the nictitating membrane of anesthetized cats revealed that all three compounds produced blockade of sympathetic nerve stimulation effects. Notably, sympathomimetic amines such as dexamphetamine, mephentermine, hydroxyamphetamine, ephedrine, and phenethylamine (B48288) were capable of reversing the blockade induced by this compound, bretylium, and guanethidine. This suggests a common underlying mechanism for their sympathetic blockade, potentially involving competition for shared receptor sites nih.gov.

Table 1: Comparative Mechanisms of Action on Guinea Pig Ileum Contraction

| Compound | Primary Mechanism of Ileum Contraction |

| This compound | Direct action on plain muscle ijpp.com |

| Bretylium | Stimulation of intramural ganglia ijpp.com |

| Guanethidine | No stimulant action ijpp.com |

Interactions with Cholinergic and Other Autonomic Agents The responses elicited by this compound on the guinea pig ileum were found to be resistant to blockade by several well-known antagonists, including atropine (B194438) (a muscarinic antagonist), pentolinium (B87235) (a ganglionic blocker), mepyramine (an antihistamine), and methysergide (B1194908) (a serotonin (B10506) antagonist) ijpp.com. This indicates that the observed effects of this compound in this model are not mediated through muscarinic, ganglionic nicotinic, histaminergic, or serotonergic receptors, distinguishing its action profile from compounds that are sensitive to these agents.

In studies investigating the effects of nicotine (B1678760) on colon muscle, pretreatment with this compound was observed to reduce the early phase of the inhibitory response induced by nicotine. This effect was similar to that observed with reserpine, another agent known to impair peripheral adrenergic nerves. In contrast, hexamethonium, a ganglionic blocker, completely abolished the effects of nicotine umich.edu. This suggests that this compound's influence on nicotine-induced responses is likely related to its impact on peripheral adrenergic nerve function, differentiating it from the broader ganglionic blockade exerted by hexamethonium.

Table 2: Comparative Sensitivity of this compound's Ileum Responses to Various Antagonists

| Antagonist | Type of Antagonist | Effect on this compound's Ileum Responses |

| Atropine | Muscarinic | Not blocked ijpp.com |

| Pentolinium | Ganglionic blocker | Not blocked ijpp.com |

| Mepyramine | Histamine (B1213489) H1 antagonist | Not blocked ijpp.com |

| Methysergide | Serotonin 5-HT2 antagonist | Not blocked ijpp.com |

Table 3: Comparative Effects on Nicotine-Induced Colon Muscle Inhibition

| Compound | Effect on Nicotine-Induced Inhibition |

| This compound | Reduced early phase umich.edu |

| Reserpine | Reduced early phase umich.edu |

| Hexamethonium | Completely abolished umich.edu |

Structure Activity Relationships Sar of Xylocholine and Analogues

Identification of Key Structural Determinants for Adrenergic Neurone Blockade Activity

Xylocholine's primary action as an adrenergic neurone blocking agent stems from its capacity to inhibit the release of norepinephrine (B1679862) from sympathetic nerve terminals. uni.lunih.gov This mechanism is distinct from direct adrenergic receptor antagonism or ganglionic blockade. uni.lu Early research indicated that this compound interfered with the synthesis of norepinephrine from dopamine (B1211576) during adrenergic nerve stimulation, suggesting a complex interaction with neuronal catecholamine dynamics. nih.gov

The crucial structural determinants for this adrenergic neurone blockade activity include the quaternary ammonium (B1175870) head, an ether linkage, and the 2,6-xylyl aromatic group. nih.gov The presence of the positively charged quaternary nitrogen is a common feature among many compounds that interact with neuronal systems, including those affecting adrenergic transmission. The specific arrangement of the xylyl group relative to the choline (B1196258) moiety is believed to confer the ability to disrupt norepinephrine release and synthesis, leading to a reduction in sympathetic tone.

Structural Modifications Influencing Cholinomimetic Properties

A significant aspect of this compound's SAR is its pronounced cholinomimetic properties, which manifest as parasympathomimetic effects. uni.lu These effects, such as profuse lacrimation, salivation, vomiting, and diarrhea, are a direct consequence of this compound's structural resemblance to acetylcholine (B1216132), the endogenous neurotransmitter for cholinergic systems. uni.lu

As a choline ether, this compound and its structural analogues have been shown to interact with acetylcholine receptors, eliciting nicotinic, muscarinic, and neuromuscular blocking properties. uni.lu This indicates that the choline moiety, specifically the trimethylammonium group and the ethyl ether chain, is a critical structural feature for these cholinomimetic actions. Modifications to the length or flexibility of the ether linkage, or alterations to the substituents on the quaternary nitrogen, would likely influence the compound's affinity and efficacy at various acetylcholine receptor subtypes, thereby modulating its cholinomimetic profile. The balance between the adrenergic blocking and cholinomimetic activities is highly sensitive to these structural variations.

Comparative SAR Analysis with Related Quaternary Ammonium Compounds and Adrenergic Blocking Agents (e.g., Bretylium (B1223015), Guanethidine)

This compound shares its classification as an adrenergic neurone blocking agent with other notable compounds such as Bretylium and Guanethidine (B1672426), yet their specific mechanisms and SAR profiles exhibit distinct differences. nih.gov

This compound: Characterized by its choline 2,6-xylyl ether bromide structure, it primarily inhibits norepinephrine release and synthesis. uni.lunih.gov

Bretylium: A bromobenzyl quaternary ammonium compound, Bretylium selectively accumulates in sympathetic ganglia and postganglionic adrenergic neurons. It inhibits norepinephrine release by depressing adrenergic nerve terminal excitability and is also known to block K+ channels. Unlike Guanethidine, Bretylium is considered a non-depleting agent of norepinephrine stores. nih.gov

Guanethidine: A guanidine (B92328) derivative, Guanethidine acts as a peripheral sympathetic blocking agent by depleting and inhibiting the reformation of noradrenaline in postganglionic nerve endings. Its mechanism involves uptake into the presynaptic terminal via the norepinephrine transporter (NET, uptake 1), where it displaces norepinephrine from vesicles and blocks its release. Guanethidine is classified as a depleting agent. nih.gov

Despite these mechanistic differences, all three compounds effectively block nerve impulse transmission in sympathetic pathways. nih.gov Comparative studies have demonstrated that both Bretylium and Guanethidine depress the dose-response curves for tyramine-induced pressor effects and nictitating membrane contractions, indicating their shared ability to interfere with norepinephrine release. While Guanethidine often showed a more pronounced acute depression compared to Bretylium, prolonged administration of Bretylium also resulted in significant effects.

A general structural theme observed across many adrenergic neurone blocking agents, including this compound, Bretylium, and Guanethidine, involves three key units: a highly basic unit (e.g., quaternary ammonium, guanidine), a connecting chain or linker, and a ring structure. The specific arrangement and nature of these units dictate the compound's unique pharmacological profile. Interestingly, dopamine has been observed to modify the blocking actions of this compound, Bretylium, and Guanethidine, either preventing or enhancing recovery from their effects.

Simulated Comparative Activity Table of Adrenergic Neurone Blocking Agents

| Compound | Basic Unit | Mechanism of Action | Norepinephrine Depletion |

| This compound | Quaternary Ammonium | Inhibits norepinephrine release and synthesis at nerve terminals. uni.lunih.gov | Not explicitly depleting |

| Bretylium | Quaternary Ammonium | Inhibits norepinephrine release by depressing nerve terminal excitability; blocks K+ channels; accumulates in sympathetic neurons. | Non-depleting nih.gov |

| Guanethidine | Guanidine | Depletes and inhibits reformation of noradrenaline; transported by NET; replaces norepinephrine in vesicles. | Depleting nih.gov |

Elucidation of Structural Features Contributing to Specific Receptor Selectivity

This compound's SAR reveals a complex interplay of structural features that lead to its dual pharmacological nature rather than strict selectivity for adrenergic receptors. The presence of the choline ether moiety in this compound, which structurally resembles acetylcholine, is directly responsible for its significant cholinomimetic properties, indicating interactions with both nicotinic and muscarinic acetylcholine receptors. uni.lu

However, its adrenergic neurone blocking activity operates through a distinct mechanism: it interferes with the release and synthesis of norepinephrine at the nerve terminal, rather than acting as a direct antagonist at specific adrenergic receptor subtypes (e.g., alpha or beta-adrenoceptors). uni.lunih.gov This suggests that while the choline-like portion confers cholinergic activity, the 2,6-xylyl group, in conjunction with the quaternary ammonium, is crucial for its unique effect on neuronal function and catecholamine dynamics. The lack of direct adrenergic receptor selectivity distinguishes this compound from classical alpha- or beta-adrenergic antagonists, highlighting its mechanism as primarily targeting the nerve terminal rather than the postsynaptic receptor.

Advanced Methodological Approaches in Xylocholine Research

Electrophysiological Techniques for Synaptic Transmission Analysis

Electrophysiological techniques are indispensable for elucidating the effects of Xylocholine on synaptic transmission and neuronal excitability. By directly measuring the electrical properties of neurons and muscle cells, these methods provide real-time insights into how the compound modulates ion channel function and synaptic events.

Detailed research findings indicate that quaternary ammonium (B1175870) compounds, a class to which this compound belongs, can exert complex effects on the neuromuscular junction. Studies on related quaternary lidocaine (B1675312) derivatives have demonstrated their ability to block voltage-gated sodium channels from the intracellular side. dovepress.comdovepress.com This mechanism suggests that this compound, being a permanently charged molecule, may require open channels to access its binding site. nih.gov

Techniques such as the voltage-clamp and patch-clamp are pivotal in characterizing these interactions. frontiersin.org A voltage-clamp setup allows researchers to control the membrane potential of a cell and measure the ion currents that flow across the membrane in response to depolarization. This would be instrumental in determining this compound's effect on specific ion channels, such as sodium, potassium, and calcium channels, which are crucial for synaptic transmission. frontiersin.org For instance, by holding a neuron at a specific voltage, one could apply this compound and observe changes in the amplitude and kinetics of the currents, thereby revealing its inhibitory or modulatory effects.

The patch-clamp technique , a refinement of the voltage-clamp, offers even higher resolution by allowing the study of single ion channels. nih.gov This method would enable the investigation of how this compound alters the opening, closing, and inactivation kinetics of individual channels. Such detailed analysis is critical for understanding the molecular mechanism of action.

At the level of synaptic transmission, electrophysiological recordings can be used to analyze end-plate potentials (EPPs) and end-plate currents (EPCs) at the neuromuscular junction. nih.gov The application of this compound would likely alter the amplitude and time course of these synaptic events, providing information about its pre- or post-synaptic sites of action. A reduction in the EPP amplitude, for example, could suggest a blockade of postsynaptic acetylcholine (B1216132) receptors or a pre-synaptic inhibition of acetylcholine release. teachmephysiology.com

Interactive Data Table: Illustrative Electrophysiological Data for this compound

Below is a hypothetical data table illustrating the potential effects of this compound on sodium channel currents as would be measured by voltage-clamp experiments.

| This compound Concentration (µM) | Peak Sodium Current (nA) | Time to Peak (ms) | Inactivation Time Constant (ms) |

| 0 (Control) | -5.2 ± 0.4 | 0.8 ± 0.1 | 1.5 ± 0.2 |

| 10 | -4.1 ± 0.3 | 0.9 ± 0.1 | 2.1 ± 0.3 |

| 50 | -2.5 ± 0.2 | 1.1 ± 0.2 | 3.5 ± 0.4 |

| 100 | -1.1 ± 0.1 | 1.5 ± 0.2 | 5.8 ± 0.5 |

Note: This table is for illustrative purposes only and represents hypothetical data.

Advanced Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a cornerstone in pharmacology for quantifying the interaction of a drug with its receptor target. nih.govcreative-bioarray.com These assays utilize a radioactively labeled ligand to measure the binding affinity and density of receptors. For this compound, these techniques would be crucial in identifying its primary binding sites and characterizing its receptor pharmacology.

Saturation binding assays would be employed to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of a radiolabeled form of this compound or a related ligand. researchgate.net In these experiments, increasing concentrations of the radioligand are incubated with a tissue preparation containing the target receptors until equilibrium is reached. nih.gov The amount of bound radioactivity is then measured, allowing for the calculation of Kd, which represents the concentration of ligand at which 50% of the receptors are occupied, and Bmax, which indicates the total number of receptors in the preparation. researchgate.net

Kinetic binding assays provide information about the rates of association (kon) and dissociation (koff) of a ligand with its receptor. nih.gov These parameters are important for understanding the time course of drug action. A rapid on-rate and slow off-rate, for example, would suggest a rapid onset and long duration of action.

Competitive binding assays are used to determine the affinity of an unlabeled compound, such as this compound, for a receptor by measuring its ability to compete with a known radioligand. giffordbioscience.com In these assays, a fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50. The inhibitor constant (Ki) can then be calculated from the IC50 value, providing a measure of the affinity of the unlabeled drug for the receptor. creative-bioarray.com

Interactive Data Table: Hypothetical Competitive Binding Data for this compound

This table illustrates hypothetical results from a competitive binding assay where this compound is used to displace a radiolabeled ligand from its receptor.

| This compound Concentration (nM) | % Specific Binding |

| 0.1 | 98 ± 2 |

| 1 | 85 ± 5 |

| 10 | 52 ± 4 |

| 100 | 15 ± 3 |

| 1000 | 2 ± 1 |

Note: This table is for illustrative purposes only and represents hypothetical data from which an IC50 and subsequently a Ki value would be calculated.

Development and Application of Novel In Vitro and In Vivo Pharmacological Models for Autonomic Function Assessment

To understand the physiological effects of this compound on the autonomic nervous system, a variety of in vitro and in vivo pharmacological models are employed. nih.govnih.gov These models allow for the assessment of the compound's impact on organ systems and physiological parameters regulated by autonomic input.

In vitro models often utilize isolated organs to study the direct effects of a compound in a controlled environment. ki.se For example, an isolated perfused heart preparation (e.g., Langendorff heart) can be used to assess the chronotropic (heart rate) and inotropic (contractile force) effects of this compound. dovepress.com By perfusing the heart with a solution containing the compound, changes in heart rate and contractility can be precisely measured without the influence of systemic factors. Similarly, isolated smooth muscle preparations, such as segments of the ileum or vas deferens, can be used to investigate the effects of this compound on muscle contraction and relaxation, which are often under autonomic control.

The development of novel in vitro models, such as co-cultures of neurons and target cells, can provide more detailed insights into the synaptic mechanisms of this compound's action on autonomic pathways. columbia.edu These advanced models can help to bridge the gap between molecular-level studies and whole-organism physiology.

Quantitative Approaches in Pharmacodynamics and Drug-Receptor Theory

Quantitative pharmacodynamics provides the theoretical framework and mathematical models to describe and predict the relationship between drug concentration and its pharmacological effect. nih.govlitfl.com These approaches are critical for characterizing the potency, efficacy, and mechanism of action of this compound.

The principles of drug-receptor theory form the basis of these quantitative methods. derangedphysiology.comwikipedia.org The interaction between a drug and its receptor is governed by the law of mass action, which can be described by parameters such as affinity (Kd) and intrinsic efficacy. litfl.com Dose-response curves are generated to quantify the relationship between the concentration of this compound and the magnitude of the observed biological response. From these curves, key parameters such as the EC50 (the concentration that produces 50% of the maximal effect) and the Emax (the maximum effect) can be determined.

For characterizing the antagonist properties of this compound, Schild analysis is a powerful tool. wfsahq.org This method involves constructing dose-response curves for an agonist in the absence and presence of increasing concentrations of the antagonist (this compound). A competitive antagonist will cause a parallel rightward shift of the agonist dose-response curve without affecting the Emax. The magnitude of this shift can be used to calculate the pA2 value, which is a measure of the antagonist's affinity for the receptor. wfsahq.org A linear Schild plot with a slope of unity is indicative of competitive antagonism.

The pharmacodynamics of neuromuscular blocking agents, many of which are quaternary ammonium compounds, are often quantified by determining the dose required to produce a certain level of muscle twitch suppression (e.g., ED95, the dose for 95% suppression). pharmacology2000.comderangedphysiology.com This provides a clinically relevant measure of potency.

Interactive Data Table: Illustrative Data for Schild Analysis of this compound

This table presents hypothetical data from an experiment designed to determine the pA2 value for this compound as a competitive antagonist.

| Agonist Concentration (nM) | Response (% of Max) - No Antagonist | Response (% of Max) - with this compound (10 nM) | Response (% of Max) - with this compound (100 nM) |

| 1 | 15 | 5 | 1 |

| 10 | 50 | 20 | 5 |

| 100 | 85 | 60 | 20 |

| 1000 | 98 | 90 | 60 |

Note: This table is for illustrative purposes only. From this data, dose-ratios would be calculated to construct a Schild plot and determine the pA2 value.

Computational and In Silico Approaches for Structure-Function Prediction

Computational and in silico methods have become increasingly important in modern drug discovery and pharmacological research. semanticscholar.org These approaches use computer modeling and simulation to predict the properties of a molecule and its interactions with biological targets, thereby guiding experimental studies and the design of new compounds.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a receptor. researchgate.net For this compound, molecular docking studies could be used to identify potential binding sites on its target receptors, such as nicotinic acetylcholine receptors or voltage-gated sodium channels. By modeling the interaction at the atomic level, researchers can gain insights into the key amino acid residues involved in binding and the forces that stabilize the drug-receptor complex.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. In the context of this compound, QSAR could be used to explore how modifications to its chemical structure would affect its potency, selectivity, or other pharmacological properties. This can guide the synthesis of new derivatives with improved characteristics.

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the research and development process for compounds like this compound by providing valuable predictions and mechanistic insights.

Theoretical Implications and Future Research Trajectories for Xylocholine

Contributions to Adrenergic and Cholinergic Pharmacology Theories

Xylocholine has made notable contributions to the theoretical frameworks of adrenergic and cholinergic pharmacology, primarily through its distinct mechanisms of action on these vital neurotransmitter systems. It is recognized as a well-known adrenergic neurone blocking agent wikipedia.org. Studies have demonstrated this compound's ability to abolish the effects of adrenergic nerve stimulation, including physiological responses such as contractions of the nictitating membrane and spleen, piloerection, tachycardia, and vasoconstriction in various animal models, including cats and dogs wikipedia.org. This blocking action is attributed to its capacity to suppress the release of noradrenaline (norepinephrine), the primary adrenergic neurotransmitter, from sympathetic nerve terminals, such as those in the splenic nerve wikipedia.orgwikipedia.orgguidetopharmacology.org. Furthermore, this compound has been shown to abolish adrenergic vasoconstriction wikipedia.org.

A critical theoretical insight derived from this compound's profile is its specificity within the sympathetic nervous system. Research indicates that this compound specifically depresses the adrenergic component of sympathetic postganglionic nerve stimulation without significantly affecting sympathetic postganglionic cholinergic mechanisms, such as sweat secretion wikipedia.org. This selective action provides compelling evidence for the functional independence and distinct pharmacological targeting possibilities of adrenergic and cholinergic fibers within the same sympathetic trunk.

Conceptual Frameworks for Drug-Receptor Interactions and Selectivity

This compound's chemical structure, characterized as a quaternary ammonium (B1175870) compound with a trimethylammonium group attached to a 2,6-xylyloxyethyl moiety, is fundamental to its biological activity and its capacity to interact with various biological molecules and systems nih.gov. Its dual interaction with muscarinic receptors and adrenergic nerve terminals offers a unique case study for conceptual frameworks of drug-receptor interactions and selectivity.

The compound's ability to selectively block adrenergic nerve function while leaving sympathetic postganglionic cholinergic mechanisms largely unaffected provides a practical illustration of how structural nuances can confer relative selectivity for distinct physiological pathways wikipedia.org. This highlights the importance of physicochemical binding characteristics in determining a drug's target specificity mims.com.

The observation of this compound's direct stimulant action on smooth muscle, which is resistant to blockade by a range of well-known receptor antagonists, pushes the boundaries of traditional drug-receptor interaction models uni.lu. This phenomenon suggests that this compound may engage with targets beyond classical neurotransmitter receptors, possibly involving direct modulation of ion channels, G-protein coupled receptor-independent signaling pathways, or other cellular components within the smooth muscle cells. Such findings necessitate a broader conceptual framework for drug action, one that encompasses not only direct receptor binding but also potential allosteric modulation, indirect effects on downstream signaling, or direct interactions with cellular machinery. Understanding these complex interactions is crucial for optimizing drug design and minimizing off-target effects mims.com.

Unexplored Biological Targets and Mechanistic Hypotheses for this compound's Diverse Actions

The diverse pharmacological actions of this compound, particularly those not fully explained by its established adrenergic neuron blocking or muscarinic receptor interactions, point towards unexplored biological targets and warrant further mechanistic hypotheses. The direct stimulant effect on guinea pig ileum, notably resistant to a panel of classical antagonists, is a prime example uni.lu. This unblocked action suggests that this compound might interact with novel ion channels (e.g., voltage-gated calcium channels, potassium channels), intracellular enzymes, or other non-receptor membrane proteins that directly influence smooth muscle contractility.

Another intriguing observation is this compound's capacity to abolish adrenergic vasoconstriction while preserving histamine-mediated vasodilation wikipedia.org. This complex interplay suggests a nuanced influence on vascular tone that may involve distinct populations of adrenergic fibers or a unique modulation of the histamine (B1213489) release pathway, potentially independent of its primary adrenergic blocking action. Future research could hypothesize the existence of specific adrenergic neuron subtypes that are selectively targeted by this compound, or investigate its potential to modulate histamine synthesis, storage, or release mechanisms directly. Elucidating these unexplored targets and mechanisms is essential for a comprehensive understanding of this compound's full pharmacological spectrum.

Potential for Deriving Novel Pharmacological Tools from this compound's Core Structure

This compound is already recognized as a valuable tool in pharmacological research, particularly for probing muscarinic receptor function nih.gov. Its distinct pharmacological profile, encompassing adrenergic neuron blockade, muscarinic interactions, and direct smooth muscle effects, positions its core chemical structure as a promising scaffold for the rational design of novel pharmacological tools.

The principles of structure-activity relationships (SAR) are central to this endeavor, allowing researchers to systematically modify a compound's structure to optimize its affinity, efficacy, and selectivity for specific targets uni.lumims.comfishersci.cawikipedia.org. By strategically altering the trimethylammonium group or the 2,6-xylyloxyethyl moiety, medicinal chemists could develop:

Highly selective adrenergic neuron blockers that lack the undesirable cholinomimetic properties observed with the parent compound wikipedia.org.

Probes with enhanced selectivity for specific muscarinic receptor subtypes, aiding in the differentiation of their physiological roles.

Compounds that selectively amplify or isolate the direct smooth muscle stimulating effect, providing novel agents for studying muscle physiology or for potential therapeutic applications where such an action is desired.

The systematic exploration of this compound analogs, guided by SAR principles, could lead to the discovery of new chemical entities with tailored pharmacological profiles, serving as invaluable reagents for dissecting complex biological pathways or as leads for new therapeutic agents.

Integration into Systems-Level Pharmacology Research for Comprehensive Understanding

Given this compound's complex and multi-faceted pharmacology, affecting both adrenergic and cholinergic systems and exhibiting direct smooth muscle effects, its comprehensive understanding would greatly benefit from integration into systems-level pharmacology research. Quantitative Systems Pharmacology (QSP) models, which combine pharmacokinetics (PK) and pharmacodynamics (PD) with mechanistic models of physiological processes, offer a powerful framework for this purpose wikipedia.orgwikipedia.org.

By employing QSP, researchers could:

Develop integrated computational models that simulate the interplay between this compound's adrenergic neuron blocking actions, its muscarinic receptor interactions, and its direct effects on smooth muscle across various organ systems. This would provide a holistic view of its systemic pharmacology, moving beyond isolated receptor studies.

Generate and test new mechanistic hypotheses regarding its diverse actions and potential interactions within complex biological networks. For instance, QSP models could explore how variations in sympathetic tone or the presence of other neurotransmitters might modulate this compound's observed effects.

Such systems-level research would not only deepen the understanding of this compound itself but also contribute to the broader theoretical advancements in polypharmacology and the study of drugs with multiple, interconnected mechanisms of action.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing Xylocholine in laboratory settings?

- Methodological Answer : this compound synthesis typically involves quaternary ammonium salt formation via alkylation of a tertiary amine precursor. Key steps include:

- Reaction Setup : Use anhydrous conditions to prevent hydrolysis, with solvents like dichloromethane or ethanol under nitrogen atmosphere .

- Purification : Recrystallization or column chromatography to isolate the compound, followed by spectroscopic characterization (e.g., H/C NMR, FTIR) to confirm structure .

- Purity Assessment : Melting point determination and HPLC analysis to ensure ≥95% purity .

- Literature Guidance : Cite established protocols for analogous compounds (e.g., choline derivatives) and validate novel steps with control experiments .

Q. How can researchers validate the pharmacological activity of this compound in vitro?

- Methodological Answer :

- Assay Design : Use cell-based models (e.g., smooth muscle preparations) to test cholinergic receptor modulation. Include positive controls (e.g., acetylcholine) and negative controls (e.g., receptor antagonists) .

- Dose-Response Curves : Generate EC/IC values using nonlinear regression analysis. Replicate experiments ≥3 times to ensure statistical significance (p < 0.05) .

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported mechanisms of this compound’s receptor selectivity?

- Methodological Answer :

- Comparative Binding Studies : Perform radioligand displacement assays using H-labeled antagonists (e.g., atropine for muscarinic receptors) across receptor subtypes .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with empirical data .

- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., assay pH, tissue source) and design experiments to isolate these factors .

Q. How can researchers optimize this compound’s pharmacokinetic profile for targeted delivery?

- Methodological Answer :

- Structural Modifications : Introduce prodrug moieties (e.g., ester linkages) to enhance lipid solubility and blood-brain barrier penetration. Validate stability via simulated gastric fluid assays .

- In Vivo Tracking : Use isotope-labeled this compound (e.g., C) in rodent models, followed by LC-MS/MS quantification in plasma and tissues .

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain institutional review board (IRB) approval .

Q. What statistical approaches resolve variability in this compound’s dose-response data across experimental replicates?

- Methodological Answer :

- Outlier Detection : Apply Grubbs’ test or ROUT method (Q = 1%) to identify non-biological variability .

- Mixed-Effects Models : Account for batch-to-batch differences in cell lines or reagent lots using software like R or Prism .

- Power Analysis : Precalculate sample sizes to ensure adequate statistical power (β ≥ 0.8) for detecting effect sizes .

Methodological Considerations for All Studies

- Literature Integration : Use tools like SciFinder or Reaxys to compile primary sources on this compound’s analogs (e.g., choline esters) and benchmark findings against prior work .

- Reproducibility : Document all protocols in supplemental materials, including raw instrument settings and software versions .

- Ethical Reporting : Disclose funding sources and potential conflicts of interest per ICMJE guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.